molecular formula C20H32N2O10 B15262510 Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate),oxalicacid

Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate),oxalicacid

Cat. No.: B15262510
M. Wt: 460.5 g/mol
InChI Key: CGBKNMIPPHHRLG-UHFFFAOYSA-N
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Description

Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid typically involves a multi-step process:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions.

    Esterification: The next step involves the esterification of the spirocyclic core with ethyl chloroformate in the presence of a base such as triethylamine.

    Oxalic Acid Addition: Finally, the esterified product is reacted with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, room temperature to mild heating.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In chemistry, Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds.

Biology

In biological research, this compound is studied for its potential as a scaffold in drug design. Its stability and ability to undergo various chemical modifications make it a valuable candidate for developing new pharmaceuticals.

Medicine

In medicine, Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have applications in treating certain diseases due to its unique chemical properties.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate): Lacks the oxalic acid component, making it less reactive in certain chemical reactions.

    Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate: A simpler analog with fewer functional groups, leading to different reactivity and applications.

Uniqueness

Bis(ethyl2-oxa-6-azaspiro[3.4]octane-8-carboxylate), oxalic acid stands out due to its combination of a spirocyclic core and the presence of oxalic acid. This unique structure imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C20H32N2O10

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate;oxalic acid

InChI

InChI=1S/2C9H15NO3.C2H2O4/c2*1-2-13-8(11)7-3-10-4-9(7)5-12-6-9;3-1(4)2(5)6/h2*7,10H,2-6H2,1H3;(H,3,4)(H,5,6)

InChI Key

CGBKNMIPPHHRLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12COC2.CCOC(=O)C1CNCC12COC2.C(=O)(C(=O)O)O

Origin of Product

United States

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